![molecular formula C19H18ClF2N7O B2800509 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide CAS No. 1049442-58-1](/img/structure/B2800509.png)
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide
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Description
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18ClF2N7O and its molecular weight is 433.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
The synthesis of related compounds, specifically piperazine derivatives, and their biological activity against bacteria and fungi have been explored. These compounds show moderate activity at specific concentrations, underlining their potential in antimicrobial applications. The detailed synthesis process and biological screening results provide a foundation for further modifications and optimizations aimed at enhancing their biological efficacy (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Molecular Interaction Studies
Research into the molecular interactions of antagonists with cannabinoid receptors highlights the potential of specific piperazine derivatives in the context of CB1 cannabinoid receptor antagonism. These studies provide insights into the conformational analysis of compounds and their binding affinities, contributing to the development of pharmacophore models for ligands. Such research is crucial for understanding the mechanism of action and for the design of receptor-specific drugs (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Pharmacological Probe Development
The synthesis and evaluation of novel pyrazole carboxamide derivatives, including those with a piperazine moiety, have been carried out. X-ray structure characterization aids in confirming the molecular structure, providing a basis for further pharmacological investigation. Such compounds can serve as valuable pharmacological probes for exploring biological pathways and for the development of new therapeutic agents (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).
properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2,6-difluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N7O/c20-13-4-6-14(7-5-13)29-17(24-25-26-29)12-27-8-10-28(11-9-27)19(30)23-18-15(21)2-1-3-16(18)22/h1-7H,8-12H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSPMRMYXTYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide |
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